N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-fluoro-N'-methylbenzohydrazide
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Overview
Description
N’-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-fluoro-N’-methylbenzohydrazide is a complex organic compound characterized by the presence of trifluoromethyl groups, a naphthyridine ring, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-fluoro-N’-methylbenzohydrazide typically involves multiple steps, including the formation of the naphthyridine core, introduction of trifluoromethyl groups, and subsequent coupling with a benzohydrazide derivative. Common synthetic routes may involve:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Trifluoromethyl Groups: Trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane, are employed to introduce the trifluoromethyl groups.
Coupling with Benzohydrazide: The final step involves coupling the naphthyridine derivative with a benzohydrazide compound under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-fluoro-N’-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidative conditions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthyridine derivatives, while reduction could produce reduced hydrazide compounds.
Scientific Research Applications
N’-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-fluoro-N’-methylbenzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its fluorinated groups and naphthyridine core may impart desirable properties for use in advanced materials, such as organic semiconductors or fluorinated polymers.
Industrial Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with industrial applications.
Mechanism of Action
The mechanism of action of N’-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-fluoro-N’-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups and naphthyridine core may enhance binding affinity and specificity, leading to inhibition or modulation of the target’s activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine Derivatives: Compounds with similar naphthyridine cores but different substituents.
Trifluoromethylated Compounds: Other compounds containing trifluoromethyl groups, such as trifluoromethylated benzenes or pyridines.
Uniqueness
N’-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-fluoro-N’-methylbenzohydrazide is unique due to the combination of its trifluoromethyl groups, naphthyridine core, and benzohydrazide moiety. This unique structure imparts specific chemical and physical properties that may not be present in other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-fluoro-N'-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F7N4O/c1-29(28-16(30)9-2-4-10(19)5-3-9)14-7-6-11-12(17(20,21)22)8-13(18(23,24)25)26-15(11)27-14/h2-8H,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBAJYZWEZEPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F7N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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